molecular formula C15H22N2O2S B13969281 (R)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13969281
M. Wt: 294.4 g/mol
InChI Key: RMILHIBTMFTUCN-CYBMUJFWSA-N
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Description

®-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a pyridinyl group, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through thiolation reactions.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridinyl group or the ester functional group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrolidine or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic properties, including its ability to act as a ligand for specific receptors or enzymes.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl group can participate in hydrogen bonding or π-π interactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
  • 2-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester
  • 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid isopropyl ester

Uniqueness

®-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

tert-butyl (3R)-3-(pyridin-2-ylmethylsulfanyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-7-13(10-17)20-11-12-6-4-5-8-16-12/h4-6,8,13H,7,9-11H2,1-3H3/t13-/m1/s1

InChI Key

RMILHIBTMFTUCN-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SCC2=CC=CC=N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=CC=N2

Origin of Product

United States

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